2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 540761-19-1
VCID: VC4365280
InChI: InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22)
SMILES: CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.42

2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide

CAS No.: 540761-19-1

Cat. No.: VC4365280

Molecular Formula: C19H18N2O3S

Molecular Weight: 354.42

* For research use only. Not for human or veterinary use.

2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide - 540761-19-1

Specification

CAS No. 540761-19-1
Molecular Formula C19H18N2O3S
Molecular Weight 354.42
IUPAC Name 2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Standard InChI InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22)
Standard InChI Key WTBAPSQGSAOFRO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3

Introduction

2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is a complex organic compound featuring a pyrrolidine ring substituted with a p-tolyl group and a phenylacetamide moiety. Its molecular formula is C17H14N2O4S, indicating a structure rich in functional groups that contribute to its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential as a lead compound in drug development.

Synthesis

The synthesis of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in available literature, such compounds often require careful selection of reagents and conditions to ensure efficient formation of the desired structure.

Potential Applications

This compound's unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions. Interaction studies, including molecular docking and binding affinity assays, are crucial for understanding its mechanism of action and potential therapeutic applications.

Application AreaPotential Use
Medicinal ChemistryLead compound for drug development
PharmaceuticalsTargeted therapy for specific conditions

Similar Compounds

Several compounds exhibit structural similarities to 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide, including:

  • 2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)acetamide: Lacks the p-tolyl substitution.

  • 2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acid: Incorporates a nicotinic acid moiety.

  • 2-Thioxoimidazolidin-4-one derivatives: Feature a thiazolidine ring instead.

CompoundStructural FeaturesUnique Aspects
2-((2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio)acetamideSimilar pyrrolidine coreNo p-tolyl group
2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acidContains nicotinic acid moietyDifferent aromatic system
2-Thioxoimidazolidin-4-one derivativesThiazolidine ringDifferent reactivity

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